molecular formula C16H13Br3N2O5 B11098191 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11098191
M. Wt: 553.0 g/mol
InChI Key: NKCKFYDQCFZVLX-CGOBSMCZSA-N
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Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce bromine atoms at specific positions.

    Hydrazide Formation: The brominated intermediate is then reacted with acetic hydrazide to form the acetohydrazide derivative.

    Condensation: Finally, the acetohydrazide derivative is condensed with 2,3-dibromo-4,5-dihydroxybenzaldehyde under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(2-((2-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE
  • 4-BROMO-2-(2-((2-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE

Uniqueness

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its specific combination of bromine and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13Br3N2O5

Molecular Weight

553.0 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O5/c1-25-12-5-9(17)2-3-11(12)26-7-13(23)21-20-6-8-4-10(22)16(24)15(19)14(8)18/h2-6,22,24H,7H2,1H3,(H,21,23)/b20-6+

InChI Key

NKCKFYDQCFZVLX-CGOBSMCZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)Br)O)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2Br)Br)O)O

Origin of Product

United States

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